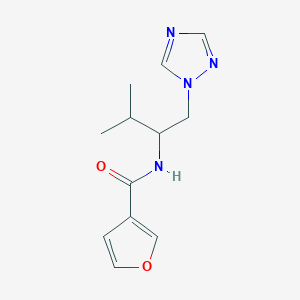
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been found to have immunomodulatory and anti-inflammatory effects.
作用機序
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide works by binding to S1P receptors, which are found on the surface of various immune cells. By binding to these receptors, this compound prevents immune cells from leaving lymph nodes and entering the bloodstream, where they can cause inflammation and damage to tissues. This mechanism of action has been found to be effective in reducing inflammation and preventing autoimmune attacks.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which are immune cells that can cause inflammation and damage to tissues. This compound has also been found to promote the migration of immune cells to lymph nodes, where they can be deactivated and eliminated. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, which are molecules that can cause inflammation and tissue damage.
実験室実験の利点と制限
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying immune cell function and inflammation. This compound is also relatively stable and easy to synthesize, which makes it a viable compound for further research. However, this compound has some limitations for lab experiments. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide research. One potential direction is to explore its use in treating other autoimmune diseases, such as lupus and psoriasis. Another direction is to investigate the potential use of this compound in cancer treatment, as it has been found to have anti-tumor effects in some studies. Additionally, there is ongoing research into developing new S1P receptor modulators that could have improved efficacy and fewer side effects compared to this compound.
合成法
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide is synthesized from the reaction between 2-bromo-2-methylpropionic acid and 2-amino-2-methylpropanol. The resulting intermediate is then reacted with furan-3-carboxylic acid to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable compound for further research.
科学的研究の応用
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have immunomodulatory and anti-inflammatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis (MS), inflammatory bowel disease (IBD), and rheumatoid arthritis (RA). This compound has also been studied for its potential use in preventing organ rejection in transplant patients.
特性
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-9(2)11(5-16-8-13-7-14-16)15-12(17)10-3-4-18-6-10/h3-4,6-9,11H,5H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLJYAGOUVTPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2621475.png)
![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2621476.png)
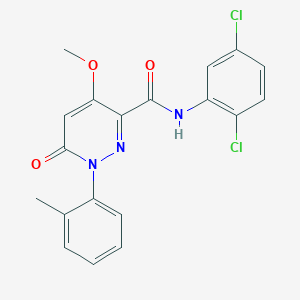
![1-{1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2621480.png)

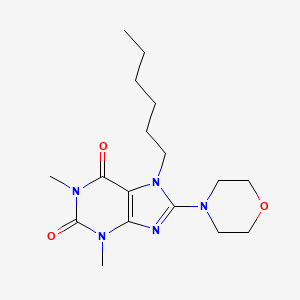
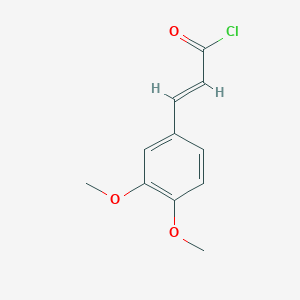

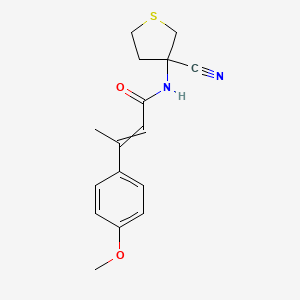
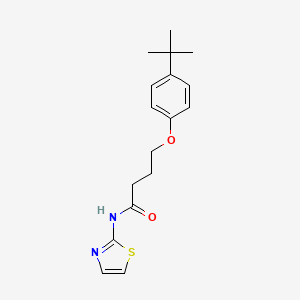
![6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2621492.png)
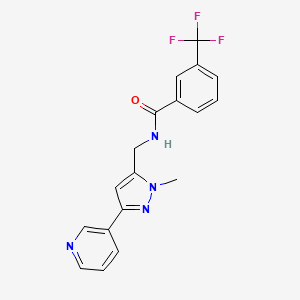
![5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B2621495.png)
![N-(3-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621496.png)